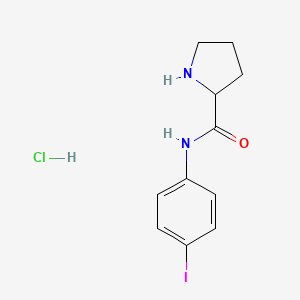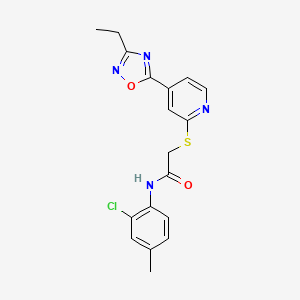![molecular formula C27H23N5O4 B2669458 N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}cyclohexanecarboxamide CAS No. 1032002-25-7](/img/structure/B2669458.png)
N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}cyclohexanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of sulfonamide-based Schiff base ligands . These ligands are synthesized and coordinated with transition metals . Protodeboronation of alkyl boronic esters is also a common step in the synthesis of related compounds .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Compounds with structural similarities to N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}cyclohexanecarboxamide demonstrate significant potential in medicinal chemistry, particularly as inhibitors of biological targets like carbonic anhydrase and acetylcholinesterase. For instance, certain benzimidazole derivatives have been synthesized and shown to exhibit cytotoxic activities on tumor and non-tumor cell lines and possess inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II), suggesting their potential as lead molecules for further investigations in cancer therapy and enzyme inhibition (Kucukoglu et al., 2016). Moreover, novel benzenesulfonamides carrying a benzamide moiety have shown significant inhibitory potential against these enzymes, indicating their usefulness in designing new therapeutic agents (Tuğrak et al., 2020).
Polymer Science and Material Engineering
In the realm of polymer science and materials engineering, compounds bearing sulfonamide or benzimidazole groups have been explored for their utility in creating advanced materials. Sulfonated polyimides (SPIs) bearing benzimidazole groups have been synthesized, showing promise for applications in direct methanol fuel cells (DMFC) due to their high thermal stability, mechanical strength, and excellent proton conductivity. These materials also exhibit anisotropic conductivity and swelling, which can be advantageous in specific applications, demonstrating the potential of such compounds in the development of high-performance polymers for energy applications (Chen et al., 2010).
Electro-Optical Applications
Additionally, aromatic polyamides and polyimides derived from monomers with pendent 3,6-dimethoxycarbazole units have been synthesized, showcasing their potential in electro-optical applications. These materials possess reversible electrochemical oxidation properties, accompanied by strong color changes, indicating their suitability for use in electrochromic devices. The introduction of electron-donating methoxy groups enhances the electrochemical stability and performance of these compounds, further underscoring the versatility and utility of such materials in developing new technologies (Hsiao et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c1-16-8-11-18(12-9-16)25-30-27(36-31-25)20-14-32(26-19(24(20)34)13-10-17(2)28-26)15-23(33)29-21-6-4-5-7-22(21)35-3/h4-14H,15H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBKGSSKKGPXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)





![6-[6-[(2-amino-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2669384.png)
![Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2669386.png)
![1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2669387.png)


![6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2669394.png)


